4-(Trifluoromethyl)picolinamide

Description

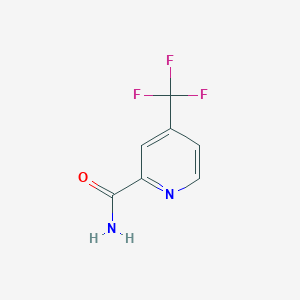

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-2-12-5(3-4)6(11)13/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLCOOUDHQGZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00706858 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00706858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-87-0 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00706858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Heterocycles

An In-Depth Technical Guide to 4-(Trifluoromethyl)picolinamide

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (-CF₃), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When this potent functional group is appended to a heterocyclic system like a pyridine ring, it creates a building block of immense value. This guide provides a detailed technical overview of this compound, a key intermediate that embodies this design philosophy. It serves as a critical resource for researchers and scientists aiming to leverage the power of trifluoromethylpyridine scaffolds in the development of next-generation therapeutics and functional materials.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of compounds widely utilized in medicinal chemistry. The molecule's structure is characterized by a pyridine ring substituted at the 4-position with a trifluoromethyl group and at the 2-position with a carboxamide group. This specific arrangement of functional groups imparts a distinct set of properties that make it a valuable synthetic intermediate.

The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the pyridine ring. It is also highly lipophilic and metabolically stable, attributes that are often desirable in drug candidates to improve their pharmacokinetic profiles.[1][2][3] The picolinamide moiety provides a key hydrogen bond donor and acceptor site, crucial for interacting with biological targets like enzymes and receptors.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22245-87-0 | [6][7][8] |

| Molecular Formula | C₇H₅F₃N₂O | [6] |

| Molecular Weight | 190.12 g/mol | Inferred from Formula |

| Appearance | Solid (Typical) | |

| Purity | ≥98% (Typical Commercial Grade) | [8][9] |

| Storage | Store in a cool, dry place, often recommended at 2-8°C or -20°C under an inert atmosphere. | [9][10] |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[9] | [9] |

The Role of Key Structural Motifs in Bioactivity

The utility of this compound as a synthetic precursor stems from the combined influence of its core components. Understanding these individual contributions is essential for predicting the behavior of its downstream derivatives in biological systems.

-

The Trifluoromethyl (-CF₃) Group: This group is often used as a bioisostere for other atoms like chlorine or a methyl group, but with distinct advantages.[3] Its high electronegativity and steric bulk can enhance binding selectivity and block sites of metabolic oxidation, thereby increasing the half-life of a drug.[1][3] Its inclusion generally increases lipophilicity, which can improve membrane permeability.[1][3]

-

The Picolinamide Scaffold: As a derivative of picolinic acid, this structure is a privileged scaffold in medicinal chemistry. The nitrogen atom in the pyridine ring and the adjacent amide group can act as a bidentate ligand, chelating metal ions in metalloenzymes. The amide functionality provides critical hydrogen bonding capabilities, anchoring ligands into the active sites of target proteins.[5]

Synthesis and Derivatization Strategy

While this compound is primarily a commercially available building block, understanding its synthesis provides context for its purity and potential side products. The synthesis of trifluoromethylpyridines can be broadly approached via two main strategies: direct fluorination/chlorination of a picoline precursor or cyclocondensation using a trifluoromethyl-containing building block.[2][11]

For derivatization in a research setting, this compound serves as a robust starting point. Its primary utility is in coupling reactions where the picolinamide core is linked to other molecular fragments to build more complex and biologically active molecules.

Illustrative Experimental Protocol: Amide Coupling

This protocol describes a general method for coupling a picolinic acid derivative with an amine, a common subsequent step using intermediates like 4-(Trifluoromethyl)picolinic acid, the precursor acid to the topic compound.

-

Reagent Preparation: Dissolve 4-(Trifluoromethyl)picolinic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

-

Activator Addition: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield the final picolinamide derivative.

Applications in Research and Development

The this compound scaffold and its close relatives are integral to a variety of research areas, demonstrating remarkable versatility.

-

Antibacterial Agents: Picolinamide derivatives have shown potent and highly selective activity against the pathogenic bacterium Clostridioides difficile. The specific positioning of the ring nitrogen in the picolinamide core, as opposed to an isonicotinamide, can result in over a 1000-fold increase in selectivity, making this scaffold highly promising for developing antibiotics that spare the normal gut microbiota.[5]

-

Agrochemicals: The insecticide Flonicamid, which contains a 4-trifluoromethyl-substituted pyridine moiety, is a notable example of this scaffold's application in crop protection.[2][11] It functions as a chordotonal organ modulator to control aphids and other sucking insects.[2]

-

Oncology and Enzyme Inhibition: Derivatives have been designed as selective inhibitors of key enzymes. For instance, 7,8-pyrano-4-trifluoromethylcoumarin was developed as a selective inhibitor of human Cytochrome P450 1A2, an enzyme involved in the metabolic activation of pro-carcinogens.[12] This highlights the potential for creating targeted cancer chemopreventive agents.

-

Neuroscience: N-phenylpicolinamide derivatives have been explored as potent positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4).[4] This receptor is a target for treating neurological and psychiatric disorders, including Parkinson's disease.

-

Anticoagulants: Complex pyrazole derivatives incorporating a trifluoromethyl group have been developed as highly potent and orally bioavailable inhibitors of blood coagulation Factor Xa, a critical enzyme in the coagulation cascade.[13]

Analytical Characterization

Confirming the identity and purity of this compound and its derivatives is crucial. A combination of spectroscopic techniques is typically employed.

Table 2: Expected Analytical Data Signatures

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the three distinct protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing -CF₃ group and the -CONH₂ group. A broad singlet for the amide (-NH₂) protons is also expected. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the amide carbonyl carbon, and the quartet signal characteristic of the -CF₃ carbon due to C-F coupling. |

| ¹⁹F NMR | A strong singlet peak is expected, characteristic of the -CF₃ group attached to an aromatic ring. This is a definitive method for confirming the presence of the trifluoromethyl moiety.[14] |

| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 191.04). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amide (typically two bands in the 3100-3500 cm⁻¹ region) and the C=O stretch of the amide (around 1650-1680 cm⁻¹). |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The available safety data sheets (SDS) provide consistent hazard information.[10][15][16]

Table 3: GHS Hazard Summary

| Pictogram | GHS Code | Hazard Statement |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS07 | H302: Harmful if swallowed.[16]H315: Causes skin irritation.[10][16]H319: Causes serious eye irritation.[10][16]H335: May cause respiratory irritation.[10][16] |

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[10][17] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[16][18]

-

First Aid Measures:

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[16][18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically as hazardous waste.[16]

Conclusion

This compound (CAS 22245-87-0) stands as more than a mere chemical intermediate; it is an enabling tool for innovation in the life sciences. Its thoughtfully designed structure, combining the metabolic robustness and electronic influence of a trifluoromethyl group with the versatile binding capabilities of a picolinamide scaffold, provides a powerful platform for constructing novel bioactive molecules. From targeted antibacterials and advanced agrochemicals to specific enzyme inhibitors and neurological agents, the derivatives of this compound continue to make a significant impact. This guide has provided a comprehensive technical foundation for researchers to understand its properties, synthesis, applications, and safe handling, encouraging its continued use in the pursuit of scientific discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. This compound|CAS 22245-87-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 8. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. angenechemical.com [angenechemical.com]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)picolinamide is a fluorinated derivative of picolinamide, a class of compounds with diverse biological activities. The introduction of a trifluoromethyl group, a potent electron-withdrawing moiety, can significantly influence the physicochemical properties of the parent molecule, thereby impacting its pharmacokinetic and pharmacodynamic profile.[1] A comprehensive understanding of these properties is paramount for its potential development as a therapeutic agent or as a scaffold in medicinal chemistry. This guide provides a detailed exploration of the core physicochemical characteristics of this compound, offering both established data for related compounds and predictive insights for the target molecule. Furthermore, it outlines robust experimental protocols for its synthesis and characterization, empowering researchers to further investigate this promising chemical entity.

Chemical Identity and Structure

-

IUPAC Name: 4-(Trifluoromethyl)pyridine-2-carboxamide

-

CAS Number: 22245-87-0[2]

-

Molecular Formula: C₇H₅F₃N₂O

-

Molecular Weight: 190.12 g/mol

-

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in the public domain, we can infer and predict its properties based on data from structurally related analogs.

| Property | Predicted/Analog Data | Comments and Rationale |

| Melting Point (°C) | ~165 | Based on the experimental melting point of the isomeric 4-(Trifluoromethyl)nicotinamide.[3] The position of the amide group is expected to have a minor impact on the crystal lattice energy compared to the overall molecular structure. |

| Boiling Point (°C) | >300 (Predicted) | High boiling point is expected due to the presence of polar functional groups (amide and pyridine nitrogen) capable of strong intermolecular hydrogen bonding, and the relatively high molecular weight. |

| Solubility | ||

| Water | Slightly Soluble | The pyridine nitrogen and amide group can act as hydrogen bond acceptors and donors, respectively, contributing to some aqueous solubility. However, the lipophilic trifluoromethyl group and the aromatic ring will limit extensive solubility. |

| Organic Solvents | Slightly soluble in polar aprotic solvents (e.g., DMSO, Methanol).[3] Soluble in polar organic solvents like ethanol and dimethylformamide. | Based on data for the related 4-(Trifluoromethyl)nicotinamide[3] and 4-(Trifluoromethyl)nicotinic acid.[4] These solvents can effectively solvate the polar functional groups of the molecule. |

| pKa | Acidic pKa: ~16-17 (Amide N-H); Basic pKa: ~2-3 (Pyridine N) | The amide proton is weakly acidic. The electron-withdrawing trifluoromethyl group will decrease the basicity of the pyridine nitrogen compared to unsubstituted picolinamide. |

| LogP | ~1.5 - 2.5 (Predicted) | The trifluoromethyl group significantly increases lipophilicity compared to the unsubstituted picolinamide. This value suggests moderate lipophilicity, which is often favorable for oral drug absorption. |

Experimental Protocols for Physicochemical Property Determination

To obtain definitive data for this compound, the following established experimental protocols are recommended.

Synthesis of this compound

A common and effective method for the synthesis of picolinamides involves the conversion of the corresponding picolinic acid to an activated species, followed by amidation.[5]

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

To a solution of 4-(trifluoromethyl)picolinic acid in an inert solvent (e.g., dichloromethane or toluene), add a slight excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of N,N-dimethylformamide.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases.

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 4-(trifluoromethyl)picolinoyl chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

-

Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterization and Spectral Analysis

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the amide protons. Based on spectra of similar compounds, the pyridine protons will likely appear in the aromatic region (δ 7.5-9.0 ppm), with splitting patterns indicative of their substitution. The two amide protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals to identify include the carbonyl carbon of the amide (δ ~160-170 ppm), the carbons of the pyridine ring, and the carbon of the trifluoromethyl group (which will appear as a quartet due to coupling with the fluorine atoms).[6][7]

-

¹⁹F NMR: The fluorine NMR will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3400-3200 (two bands for primary amide) |

| C=O stretch (amide) | 1680-1630 |

| C-F stretch | 1350-1150 (strong, multiple bands) |

| Aromatic C=C stretch | 1600-1450 |

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₅F₃N₂O.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility can be determined using the well-established shake-flask method.

Step-by-Step Methodology:

-

Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Seal the container and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pKa Determination

The acid dissociation constants (pKa) can be determined experimentally using potentiometric titration or UV-spectrophotometric methods.

Potentiometric Titration:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa of the pyridine nitrogen.

-

Separately, titrate a solution of the compound with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa of the amide proton.

-

Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Step-by-Step Methodology:

-

Prepare a solution of this compound in either water or n-octanol.

-

Add an equal volume of the other solvent (n-octanol or water, respectively) to a separation funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset is not yet publicly available, the provided predictions and data from analogous structures offer valuable insights for researchers. The detailed experimental protocols for synthesis, characterization, and property determination outlined herein provide a clear roadmap for further investigation. A thorough experimental evaluation of these properties is a critical step in unlocking the full potential of this compound in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 3. 4-(TRIFLUOROMETHYL)NICOTINAMIDE CAS#: 158062-71-6 [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. rsc.org [rsc.org]

- 8. acdlabs.com [acdlabs.com]

A Comprehensive Spectroscopic Guide to 4-(Trifluoromethyl)picolinamide for Advanced Research and Development

Abstract

4-(Trifluoromethyl)picolinamide is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group on the pyridine ring, make it a valuable synthon for developing novel fungicides, pharmaceuticals, and functional materials.[1][2][3] Accurate and unambiguous structural confirmation is paramount for any application, ensuring purity, batch-to-batch consistency, and adherence to regulatory standards. This technical guide provides an in-depth analysis of the essential spectroscopic techniques required to fully characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical basis for peak assignments, present expected spectral data based on analysis of analogous structures, and provide robust, field-proven protocols for data acquisition.

Molecular Structure and Analytical Overview

The first step in any analytical endeavor is a thorough understanding of the molecule's structure. The strategic placement of the trifluoromethyl (CF₃) group at the 4-position and the picolinamide moiety at the 2-position creates a distinct electronic and steric environment that is reflected in its spectroscopic signature. For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

Caption: Chemical structure and atom numbering for this compound.

The comprehensive characterization of this molecule relies on an integrated approach where each technique provides complementary information, as illustrated in the workflow below.

Caption: Integrated workflow for the spectroscopic characterization of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For a fluorinated molecule like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous confirmation.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number, connectivity, and electronic environment of hydrogen atoms. The pyridine ring protons are expected in the aromatic region (7.0-9.0 ppm), with their shifts influenced by the anisotropic effect of the ring, the electronegativity of the nitrogen atom, and the strong electron-withdrawing nature of the CF₃ and amide groups.

Expected ¹H NMR Data (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Approx. J (Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~8.90 | s (or d) | < 2 | 1H | H6 | | ~8.25 | br s | 1H | Amide (-NH a) | | ~8.10 | d | ~8.0 | 1H | H3 | | ~7.95 | dd | ~8.0, < 2 | 1H | H5 | | ~7.80 | br s | 1H | Amide (-NH b) |

Causality and Interpretation:

-

H6: This proton is adjacent to the ring nitrogen, which strongly deshields it, pushing it furthest downfield.[4] Its multiplicity will be a singlet or a narrow doublet due to a small four-bond coupling (⁴J) to H5.

-

H3 & H5: These protons form a coupled system. H3 is ortho to the amide group and will appear as a clean doublet due to coupling with H5 (³J). H5 is coupled to H3 (³J) and H6 (⁴J), resulting in a doublet of doublets (or a more complex multiplet).

-

Amide Protons: The two amide protons (-NH₂) are diastereotopic and may appear as two distinct broad singlets. Their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, they are typically well-resolved.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to resolve the amide N-H protons, which would otherwise exchange with protic solvents like D₂O or CD₃OD.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at a probe temperature of 298 K. A standard pulse program with 16-32 scans is typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon backbone of the molecule. A key feature for this compound is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the CF₃ group into quartets.[5]

Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (J_CF) | Assignment |

|---|---|---|

| ~165.0 | s | C =O (Amide) |

| ~152.0 | s | C 2 |

| ~150.5 | q (³J ≈ 4 Hz) | C 5 |

| ~148.0 | q (¹J ≈ 274 Hz) | C F₃ |

| ~135.0 | q (²J ≈ 33 Hz) | C 4 |

| ~124.0 | s | C 6 |

| ~120.0 | q (³J ≈ 4 Hz) | C 3 |

Causality and Interpretation:

-

¹J_CF: The largest coupling is the one-bond coupling between the CF₃ carbon and the three fluorine atoms, resulting in a distinct quartet with a large coupling constant (~274 Hz).[5]

-

²J_CF: The signal for C4, the carbon directly attached to the CF₃ group, will appear as a quartet due to two-bond coupling with a J-value of approximately 33 Hz.

-

³J_CF: The carbons at the 3- and 5-positions will also show smaller quartet splitting due to three-bond coupling (~4 Hz).

-

Quaternary Carbons: The signals for C2, C4, and the carbonyl carbon (C7) will typically be of lower intensity than the protonated carbons.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 101 MHz (or corresponding frequency) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.[6]

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is indispensable for analyzing fluorinated compounds. It provides direct evidence for the presence of the CF₃ group and information about its electronic environment.[7][8]

Expected ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -64 | s | -CF ₃ |

Causality and Interpretation:

-

Chemical Shift: The chemical shift for a trifluoromethyl group on an aromatic ring typically falls within the -60 to -70 ppm range relative to a CFCl₃ standard.[9][10] The exact position is sensitive to the electronic nature of the aromatic system.

-

Multiplicity: Since there are no neighboring fluorine or hydrogen atoms close enough to cause significant coupling, the signal for the three equivalent fluorine atoms of the CF₃ group will appear as a sharp singlet.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a spectrometer equipped with a broadband or fluorine-specific probe operating at the appropriate frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).

-

Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F has a high natural abundance (100%) and gyromagnetic ratio, so a small number of scans (e.g., 16-64) is usually sufficient.

-

Processing: Reference the spectrum to an external standard, such as CFCl₃ (δ = 0.0 ppm) or an internal standard like trifluorotoluene (δ ≈ -63.7 ppm).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint." It is particularly useful for rapidly confirming the presence of the key amide and trifluoromethyl functionalities.

Expected IR Absorption Bands (ATR-FTIR)

| Frequency (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

|---|---|---|

| 3450 - 3300 | Medium | N-H asymmetric stretch (-NH₂) |

| 3300 - 3150 | Medium | N-H symmetric stretch (-NH₂) |

| ~1680 | Strong | C=O stretch (Amide I band) |

| ~1600 | Medium | N-H bend (Amide II band) |

| 1580, 1470 | Medium-Weak | C=C & C=N ring stretching |

| 1350 - 1100 | Very Strong | C-F stretching modes |

Causality and Interpretation:

-

Amide Group: The primary amide gives rise to several characteristic bands. The two distinct N-H stretching bands confirm the -NH₂ group. The strong C=O stretch (Amide I) is one of the most prominent peaks in the spectrum.[11]

-

CF₃ Group: The C-F bonds produce intense, complex absorption bands in the 1350-1100 cm⁻¹ region of the fingerprint region.[12] The strength and complexity of these bands are a hallmark of trifluoromethylated compounds.

-

Aromatic Ring: C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform automatic baseline correction and peak picking.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering definitive proof of its elemental composition and substructural components.

Expected Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₇H₅F₃N₂O

-

Exact Mass: 190.0354

-

Molecular Ion [M]⁺•: m/z 190

Key Fragment Ions

| m/z | Possible Fragment Identity | Notes |

|---|---|---|

| 190 | [C₇H₅F₃N₂O]⁺• | Molecular Ion (M⁺•) |

| 174 | [M - NH₂]⁺ | Loss of the amino radical |

| 146 | [M - CONH₂]⁺ | Loss of the carboxamide radical |

| 145 | [C₆H₃F₃N]⁺ | Aryl nitrile cation after rearrangement |

| 119 | [C₅H₃F₃]⁺ | Loss of HCN from the pyridine ring fragment |

Causality and Interpretation:

-

Molecular Ion: The peak at m/z 190 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.[13]

-

Fragmentation: Under EI conditions, the molecule will fragment in predictable ways. The most common initial fragmentations for amides are the cleavage of the C-N bond (loss of ·NH₂) to give an acylium ion (m/z 174) and the cleavage of the aryl-C bond (loss of ·CONH₂) to give the trifluoromethyl-pyridyl cation (m/z 146).[13] These fragments are diagnostic for the picolinamide structure.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.

-

Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions. For definitive elemental composition, High-Resolution Mass Spectrometry (HRMS) is required.

Conclusion

The structural integrity of this compound can be unequivocally established through the synergistic application of NMR, IR, and MS. ¹H, ¹³C, and ¹⁹F NMR provide a complete map of the covalent framework and the electronic environment of the CF₃ group. IR spectroscopy offers rapid confirmation of key functional groups, while mass spectrometry validates the molecular weight and provides substructural evidence through fragmentation analysis. The protocols and interpretive guidance presented here form a self-validating system for researchers, scientists, and drug development professionals to ensure the quality and identity of this critical chemical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. nmrs.io [nmrs.io]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. colorado.edu [colorado.edu]

- 11. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 4-(Trifluoromethyl)picolinamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The this compound scaffold has garnered significant attention in modern drug discovery and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF3) group onto the picolinamide framework confers a unique combination of physicochemical properties. This functional group is a powerful tool for medicinal chemists, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by altering electronic properties.[1][2] These attributes are critical for optimizing pharmacokinetic profiles and therapeutic efficacy.[1] Consequently, derivatives of this compound have been explored for a wide array of biological activities, revealing their potential as anticancer, insecticidal, and neuromodulatory agents. This guide provides a technical overview of these activities, focusing on mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity of this compound Derivatives

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Derivatives of the this compound core have emerged as a promising class of compounds, demonstrating potent antiproliferative activity across a range of human cancer cell lines.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[1]

-

Aurora Kinase Inhibition: Certain N-methylpicolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase.[3][4] Aurora-B is a key mitotic kinase that plays an essential role in chromosome segregation and cytokinesis. Its overexpression is common in many cancers, making it an attractive therapeutic target. Molecular docking studies suggest that these compounds form stable interactions within the ATP-binding pocket of Aurora-B kinase, rationalizing their inhibitory activity.[4]

-

PIM-1 Kinase Inhibition: In a related series of N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives, molecular docking predicted PIM-1 as a potential target.[5] PIM-1 is a serine/threonine kinase involved in cell cycle progression and apoptosis, and its inhibition is a validated strategy in oncology.

The general workflow for identifying and validating such kinase inhibitors is a multi-step process that combines computational and experimental approaches.

Caption: Workflow for Anticancer Drug Discovery.

Experimental Evaluation: From Cell Lines to Animal Models

The assessment of anticancer potential requires a hierarchical series of robust and reproducible assays.

Protocol 1: In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard first-line screening tool.[5][6]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6][7]

-

Compound Treatment: Treat the cells with serially diluted concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib, Doxorubicin).[6][8]

-

Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Evaluation

Promising compounds identified from in vitro screens are advanced to in vivo models to assess their efficacy and safety in a whole-organism context. Compound 5q, a 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, was shown to significantly inhibit colon cancer growth in a mouse tumor model.[6]

-

Model: Balb/c mice are subcutaneously inoculated with colon carcinoma cells (e.g., CT26).[6]

-

Treatment: Once tumors are palpable, the compound is administered orally at a defined dosage (e.g., 75 mg/kg daily).[6]

-

Endpoint: Tumor volume is measured regularly. The study endpoint may also include animal longevity and analysis of angiogenesis or apoptosis markers in tumor tissue.[6]

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activities of selected this compound and related derivatives against various cancer cell lines.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Compound 8b | N-phenyl-4-(trifluoromethyl)quinazoline-2-amine | PC-3 (Prostate) | 5.51 | [5] |

| LNCaP (Prostate) | 4.51 | [5] | ||

| K562 (Leukemia) | 8.49 | [5] | ||

| Compound 6p | N-methylpicolinamide-4-thiol derivative | HepG2 (Liver) | 2.23 | [4] |

| HCT-116 (Colon) | 9.14 | [4] | ||

| SW480 (Colon) | 8.78 | [4] | ||

| A375 (Melanoma) | 6.97 | [4] | ||

| Compound 5q | 4-(4-formamidophenylamino)-N-methylpicolinamide | HepG2 (Liver) | Potent | [6] |

| HCT116 (Colon) | Potent | [6] | ||

| AP-A15 | Diaryl urea derivative | MCF-7 (Breast) | 3.5 | [7] |

Part 2: Insecticidal Properties

The trifluoromethylpyridine (TFMP) moiety is a key structural motif in modern agrochemicals, valued for its ability to impart potent insecticidal activity.[9][10]

Mechanism of Action: Chordotonal Organ Modulation

A prominent example is Flonicamid, a selective aphicide.[10] Research has demonstrated that Flonicamid itself is a pro-insecticide.[11] In vivo, it is metabolized to 4-trifluoromethylnicotinamide (TFNA-AM), which is the active molecule.[11]

TFNA-AM acts as a potent modulator of chordotonal organs.[10][11] These are internal mechanoreceptors in insects that sense stretch and vibration, and are critical for hearing, balance, and coordinated movement. TFNA-AM disrupts the function of these organs, leading to symptoms such as uncoordinated movement, cessation of feeding, and ultimately death.[11] The effect is functionally indistinguishable from insecticides that target TRPV (Transient Receptor Potential Vanilloid) channels, though TFNA-AM does not appear to act directly on these channels, suggesting it acts upstream in the same signaling pathway.[11]

Caption: Proposed Insecticidal Mode of Action of Flonicamid.

Experimental Evaluation: Behavioral and Physiological Assays

Assessing the impact of chordotonal organ modulators involves specific bioassays that measure disruptions in insect behavior and sensory function.

-

Behavioral Assays: In fruit flies (Drosophila melanogaster), the negative gravitaxis assay is used. This test measures the innate tendency of flies to climb upwards against gravity. Disruption of chordotonal organs by TFNA-AM abolishes this behavior.[11]

-

Physiological Assays: Direct evidence of chordotonal organ modulation can be obtained through electrophysiological recordings from insect preparations (e.g., locust femoral chordotonal organ). Flonicamid's active metabolite, TFNA-AM, potently stimulates these organs.[11]

Part 3: Other Notable Biological Activities

The versatility of the this compound scaffold extends to several other therapeutic and biological areas.

-

Antifungal Activity: Trifluoromethyl pyrimidine derivatives, structurally related to picolinamides, have demonstrated good to excellent in vitro activity against a panel of plant pathogenic fungi, including Botrytis cinerea and Sclerotinia sclerotiorum.[8][12] This highlights their potential for development as agricultural fungicides.

-

Enzyme Inhibition (CYP450): A 4-trifluoromethyl-7,8-pyranocoumarin derivative was identified as a selective and potent inhibitor of human cytochrome P450 1A2 (CYP1A2).[13][14] This enzyme is responsible for metabolizing environmental pro-carcinogens. Selective inhibition of CYP1A2 is a potential strategy for cancer chemoprevention.[13]

-

Neuromodulatory Effects (mGluR4 PAMs): N-phenylpicolinamide derivatives have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[15][16] The mGlu4 receptor is a target for treating neurological disorders such as Parkinson's disease. These PAMs enhance the receptor's response to its endogenous ligand, glutamate, offering a nuanced approach to therapeutic intervention.[15]

-

Antibacterial Activity: Certain (Trifluoromethyl)pyridine derivatives have shown significant in vivo efficacy in reducing Chlamydia trachomatis infection in a mouse model, demonstrating specificity for this pathogen over other bacteria like S. aureus and E. coli.[17]

Conclusion and Future Perspectives

The this compound core structure is a validated "privileged scaffold" in chemical biology. The electron-withdrawing nature and lipophilic character of the trifluoromethyl group are instrumental in conferring a diverse range of potent biological activities.[2][18] The demonstrated efficacy of these derivatives as anticancer kinase inhibitors, unique insecticidal chordotonal organ modulators, and specific enzyme inhibitors underscores the vast potential of this chemical class.

Future research will likely focus on optimizing the lead compounds within each activity class to improve potency, selectivity, and pharmacokinetic properties. For anticancer applications, this involves refining kinase selectivity to minimize off-target effects. For insecticides, further elucidation of the precise molecular target upstream of TRPV channels could reveal novel modes of action to combat insecticide resistance. The continued exploration of this versatile scaffold promises to yield new and effective agents for both human health and crop protection.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jelsciences.com [jelsciences.com]

A Comprehensive Technical Guide to 4-(Trifluoromethyl)picolinamide as a Synthetic Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-(trifluoromethyl)picolinamide, a versatile building block increasingly utilized in medicinal chemistry and materials science. We will delve into its synthesis, reactivity, and application, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Strategic Value of the 4-Trifluoromethylpyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The incorporation of a trifluoromethyl (-CF3) group onto this ring system offers profound benefits for medicinal chemists. The -CF3 group is a powerful modulator of physicochemical and biological properties. Its strong electron-withdrawing nature enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity which can improve membrane permeability, and can significantly alter the pKa of nearby functionalities, thereby influencing drug-target interactions.

This compound, specifically, combines these advantages with a versatile amide handle. This amide group can act as a hydrogen bond donor and acceptor, or serve as a reactive center for further chemical elaboration, making it a highly valuable synthon for constructing complex molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is fundamental to its effective use.

| Property | Value | Source |

| Molecular Formula | C7H5F3N2O | Sigma-Aldrich |

| Molecular Weight | 190.12 g/mol | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | Varies by supplier |

| Melting Point | 138-142 °C | Sigma-Aldrich |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | General knowledge |

Safety and Handling: this compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound starts from 4-(trifluoromethyl)picolinonitrile. This pathway is favored due to the availability of the starting nitrile and the generally high yields of the hydrolysis step.

Synthetic Pathway: Hydrolysis of 4-(Trifluoromethyl)picolinonitrile

The conversion of a nitrile to a primary amide is a classic and reliable transformation in organic synthesis. For 4-(trifluoromethyl)picolinonitrile, this is typically achieved through acid- or base-catalyzed hydrolysis.

Caption: General reaction scheme for the hydrolysis of 4-(trifluoromethyl)picolinonitrile.

Causality Behind Experimental Choices:

-

Catalyst: While both acid and base can catalyze the reaction, base-catalyzed hydrolysis (e.g., using sodium hydroxide in a water/alcohol solvent mixture) is often preferred to minimize potential side reactions or degradation of the electron-deficient pyridine ring.

-

Solvent: A mixture of water and a co-solvent like ethanol or methanol is used to ensure solubility of the organic starting material while providing the necessary water for the hydrolysis reaction.

-

Temperature: The reaction is typically heated to reflux to increase the reaction rate. The robust nature of the trifluoromethyl group and the pyridine ring allows for elevated temperatures without significant decomposition.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(trifluoromethyl)picolinonitrile (1.0 eq).

-

Reagent Addition: Add a 3:1 mixture of ethanol and water, followed by sodium hydroxide (2.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Neutralize the solution with hydrochloric acid (1M) until it reaches a pH of ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the solid this compound. The key is selecting a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Solvent Selection: A common solvent system for recrystallization is a mixture of ethyl acetate and hexanes.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexanes (an anti-solvent) to the hot solution until turbidity (cloudiness) persists.

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of cold hexanes.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Reactivity and Applications as a Building Block

The true utility of this compound lies in its reactivity, enabling its incorporation into a wide array of more complex molecules.

Dehydration to Nitriles

The primary amide can be readily dehydrated to reform the nitrile functionality. This transformation is valuable when the amide is used as a protecting group or when the nitrile is required for subsequent reactions like cycloadditions.

-

Common Reagents: Phosphorus oxychloride (POCl3), trifluoroacetic anhydride (TFAA), or Burgess reagent are effective dehydrating agents.[1][2][3]

-

Mechanism Insight: These reagents activate the amide oxygen, converting it into a good leaving group. An intramolecular elimination then occurs, facilitated by a base (often a tertiary amine like triethylamine), to form the nitrile.

Caption: Dehydration of the picolinamide to the corresponding picolinonitrile.

Hofmann Rearrangement to Amines

The Hofmann rearrangement is a powerful reaction that converts a primary amide into a primary amine with one fewer carbon atom. This provides a direct route to 4-(trifluoromethyl)pyridin-2-amine, a valuable building block in its own right.

-

Reagents: The reaction is typically carried out using bromine (Br2) and a strong base like sodium hydroxide (NaOH).

-

Mechanism Insight: The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. Hydrolysis of the isocyanate yields the primary amine and carbon dioxide. The migration of the aryl group occurs with retention of configuration.

Caption: The Hofmann rearrangement pathway from picolinamide to the corresponding amine.

N-Alkylation and Amide Coupling Reactions

The amide nitrogen can be deprotonated with a strong base and subsequently alkylated. More commonly, the picolinamide scaffold is incorporated into larger molecules via amide coupling reactions where a different carboxylic acid is activated and reacted with an amine derived from the picolinamide (after a Hofmann rearrangement, for instance). Standard peptide coupling reagents such as HATU, HOBt, or carbodiimides are employed for this purpose.

Applications in Drug Discovery: A Case Study

The 4-(trifluoromethyl)pyridine moiety is a key component in several modern pharmaceuticals. For instance, derivatives of this scaffold have been investigated for their activity as kinase inhibitors in oncology. The trifluoromethyl group often plays a crucial role in binding to the target protein, occupying a hydrophobic pocket and contributing to the overall potency and selectivity of the drug candidate.

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis. Its straightforward preparation, combined with the diverse reactivity of the amide functional group, provides chemists with a powerful tool for the construction of complex molecules with desirable physicochemical and biological properties. A thorough understanding of its synthesis, purification, and reactivity is essential for leveraging its full potential in research and development, particularly in the fields of medicinal chemistry and materials science.

References

The Trifluoromethyl Group: A Linchpin in the Optimization of Picolinamide-Based Drug Candidates

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted roles of the CF₃ group within picolinamide derivatives, a privileged scaffold in drug discovery. We will explore the causal relationships behind the CF₃ group's profound impact on physicochemical properties, pharmacokinetic profiles (ADME), and pharmacodynamic outcomes. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into how this unique functional group can be leveraged to overcome common challenges in drug design, such as metabolic instability and suboptimal target affinity. Detailed experimental protocols and visual logic diagrams are provided to bridge theoretical concepts with practical application.

Introduction: The Picolinamide Scaffold and the Power of Fluorination

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a versatile and privileged structure in drug discovery, forming the core of numerous biologically active agents targeting enzymes and receptors.[1][2] Its utility stems from its unique electronic properties and its capacity to act as a robust building block for creating diverse chemical libraries.[1] Picolinamide-based compounds have been successfully developed as inhibitors for critical targets like VEGFR-2 in oncology and 11β-HSD1 in metabolic diseases.[3][4][5][6]

However, transforming a lead compound into a viable drug candidate requires meticulous optimization of its properties. One of the most powerful strategies in the medicinal chemist's arsenal is the introduction of fluorine, particularly in the form of the trifluoromethyl (CF₃) group.[7][8] The CF₃ group is not merely a passive substituent; it actively modulates a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to dramatic improvements in the overall pharmacological profile.[9][10] This guide will dissect the key functions of the trifluoromethyl group specifically within the context of picolinamide derivatives.

Modulation of Core Physicochemical Properties

The introduction of a CF₃ group fundamentally alters the electronic and steric landscape of a picolinamide derivative, which in turn governs its behavior in biological systems.

Lipophilicity and Membrane Permeability

A primary and well-documented effect of the CF₃ group is its ability to increase lipophilicity.[8][9] This is crucial for enhancing a drug's ability to cross biological membranes, a prerequisite for reaching its target and achieving oral bioavailability. The CF₃ group's contribution to lipophilicity is significantly higher than that of hydrogen, methyl, or even chlorine atoms.[11]

| Substituent (X) | Hansch-Fujita Lipophilicity Parameter (π) |

| -H | 0.00 |

| -CH₃ | +0.56 |

| -Cl | +0.71 |

| -CF₃ | +0.88 |

| Table 1: Comparison of the lipophilicity contributions of the trifluoromethyl group versus other common substituents. A higher positive value indicates a greater contribution to lipophilicity. |

This enhancement in lipid solubility can be a decisive factor in improving a drug's absorption and distribution profile.[7]

Electronic Effects and pKa Modulation

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms.[12] When placed on the pyridine ring of a picolinamide, it significantly influences the electron density of the entire heterocyclic system. This strong inductive effect lowers the basicity (pKa) of the pyridine nitrogen.[12] This modulation can be critical for several reasons:

-

Target Interactions: A change in basicity can alter the strength of hydrogen bonds or ionic interactions with amino acid residues in a target protein's binding pocket.[13]

-

Solubility: Modifying the pKa affects the ionization state of the molecule at physiological pH, which can influence aqueous solubility.

-

Off-Target Effects: Fine-tuning the pKa can help mitigate unwanted interactions with off-target proteins, such as hERG channels.

Enhancing Pharmacokinetic Profiles: The Metabolic Shield

Perhaps the most celebrated role of the trifluoromethyl group is its ability to confer exceptional metabolic stability.[7][14]

Blocking Metabolic Hotspots

Many drug candidates fail due to rapid metabolic breakdown by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[14] A common metabolic pathway is the oxidation of a methyl (-CH₃) or unsubstituted aromatic C-H group. By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, this metabolic pathway can be effectively blocked.[9][14] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage.[9] This "metabolic shielding" leads to a longer drug half-life, reduced clearance, and a more predictable and sustained exposure in the body.[7][14]

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically validate the metabolic stability of a trifluoromethylated picolinamide derivative, an in vitro microsomal stability assay is a standard and essential experiment.

Objective: To determine the rate of metabolism of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.[15][16]

Materials:

-

Test Compound (e.g., CF₃-picolinamide) and Non-fluorinated Analog

-

Pooled Liver Microsomes (Human, Rat, or Mouse)[17]

-

Phosphate Buffer (100 mM, pH 7.4)[18]

-

NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)[17][19]

-

Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[18]

-

Acetonitrile with Internal Standard (for quenching)

-

96-well plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of test compounds, controls, and internal standard in a suitable organic solvent (e.g., DMSO). Thaw liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[15][18]

-

Incubation Setup: In a 96-well plate, add the microsomal solution. Add the test compound to initiate a pre-incubation at 37°C for ~5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[15]

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 3-5 volumes of cold acetonitrile containing an internal standard.[15][17]

-

Sample Processing: Seal the plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm, 15 min) to precipitate proteins.[14]

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line provides the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[15]

Expected Outcome: A trifluoromethylated picolinamide derivative is expected to show a significantly longer half-life and lower intrinsic clearance compared to its metabolically labile (e.g., methyl-substituted) counterpart.[14]

Driving Pharmacodynamics: Target Engagement and Bioisosterism

The influence of the CF₃ group extends beyond pharmacokinetics into the realm of target binding and biological activity.

Enhancing Binding Affinity

The unique combination of steric bulk and electronic properties allows the CF₃ group to form favorable interactions within a protein's active site, enhancing binding affinity and selectivity.[7][8] These interactions can include:

-

Hydrophobic Interactions: The lipophilic nature of the group can engage with hydrophobic pockets in the target protein.

-

Electrostatic Interactions: The strong dipole moment of the CF₃ group can interact favorably with polar residues or backbone amides.[13]

-

Fluorine-Specific Interactions: Although debated, weak interactions such as F-H-C hydrogen bonds or interactions with amide dipoles can contribute to binding energy.

The CF₃ Group as a Versatile Bioisostere

A key strategy in medicinal chemistry is bioisosteric replacement, where one functional group is swapped for another to improve properties while retaining biological activity. The CF₃ group is an effective bioisostere for several common groups.[12]

-

Methyl Group (-CH₃): Replacing a methyl group with CF₃ blocks metabolic oxidation, as previously discussed.[12]

-

Chloro Group (-Cl): The CF₃ group is sterically similar to a chlorine atom and can often substitute for it to modulate electronic properties and lipophilicity.[9]

-

Nitro Group (-NO₂): In some cases, the CF₃ group can serve as a more "drug-like" replacement for a nitro group, which can be associated with toxicity. This replacement has been shown to improve both potency and metabolic stability.[20][21][22]

Synthetic Considerations for Picolinamide Derivatives

The successful incorporation of a CF₃ group into a picolinamide scaffold relies on robust synthetic strategies. While direct trifluoromethylation of a pre-formed picolinamide can be challenging, a more common and reliable approach involves using commercially available, pre-trifluoromethylated building blocks.[23][24]

Key synthetic routes often employ:

-

Trifluoromethylated Picolinic Acids: Coupling a trifluoromethyl-substituted picolinic acid with a desired amine via standard amide bond formation chemistry.

-

Trifluoromethylated Pyridines: Starting with a building block like 2-chloro-4-(trifluoromethyl)pyridine and performing nucleophilic aromatic substitution followed by further functionalization.[23]

-

Cyclocondensation Reactions: Building the trifluoromethyl-pyridine ring from acyclic precursors that already contain the CF₃ moiety.[25]

The availability of a wide range of such starting materials has made the synthesis of trifluoromethylated picolinamide libraries a routine and efficient process in drug discovery labs.[23][25]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the design of picolinamide derivatives. Its strategic application allows for the rational modulation of multiple molecular properties simultaneously. By increasing lipophilicity, it enhances membrane permeability. By altering the electronic nature of the scaffold, it fine-tunes pKa and target interactions. Most critically, it serves as a robust metabolic shield, blocking oxidative degradation and significantly improving pharmacokinetic profiles. Through its utility as a bioisostere, it provides a pathway to circumvent metabolic liabilities or improve potency. For researchers in drug development, a deep understanding of the causal effects of the trifluoromethyl group is essential for transforming promising picolinamide-based hits into optimized clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. benchchem.com [benchchem.com]

- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. mercell.com [mercell.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 22. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 23. mdpi.com [mdpi.com]

- 24. jelsciences.com [jelsciences.com]

- 25. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Impact on Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl group into the pyridine scaffold has given rise to a class of compounds with profound implications for agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of trifluoromethylpyridines. It delves into the foundational halogen exchange reactions, the development of industrial-scale processes, and the emergence of modern, direct trifluoromethylation techniques. A detailed exploration of their applications in commercially successful products, supported by mechanistic insights, underscores the enduring importance of this privileged structural motif. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and crop protection, offering both historical context and practical, state-of-the-art synthetic methodologies.

Introduction: The Power of a Trifluoromethylated Heterocycle

The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and agrochemical design.[1] The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including increased lipophilicity, enhanced metabolic stability, and altered electronic character, which can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[2][3] When appended to a pyridine ring, a ubiquitous nitrogen-containing heterocycle in its own right, the resulting trifluoromethylpyridine core structure has proven to be a particularly fruitful scaffold for the development of a wide range of commercially successful products.[4][5]

The strong electron-withdrawing nature of the trifluoromethyl group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and its ability to participate in crucial binding interactions with biological targets.[6] This guide will provide a deep dive into the history of these remarkable compounds, from their initial synthesis to the sophisticated methods used for their preparation today. It will further explore the diverse applications that have cemented the trifluoromethylpyridine moiety as an indispensable tool in the chemist's arsenal.

A Historical Perspective: The Dawn of Trifluoromethylpyridines

The journey of trifluoromethylpyridines began in the mid-20th century, building upon earlier work in organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved by Frédéric Swarts in 1898, who treated benzotrichloride with antimony trifluoride.[1] This foundational work on halogen exchange, now famously known as the Swarts reaction, paved the way for the introduction of the trifluoromethyl group into a variety of aromatic systems.[7][8][9]

It was not until 1947 that the first synthesis of a trifluoromethylpyridine was reported by E. T. McBee, H. B. Hass, and E. M. Hodnett.[10] Their pioneering work involved a similar halogen exchange strategy, starting with the chlorination of picoline (methylpyridine) to form a trichloromethylpyridine intermediate, which was then subjected to fluorination.[1][6] This seminal discovery opened the door to a new class of heterocyclic compounds with immense potential.